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Compound of Interest
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Cat. No.: B194884 Get Quote

Application Note & Protocol

For researchers, scientists, and drug development professionals, the enantioselective

synthesis of (+)-Tomoxetine, the (R)-enantiomer, is of significant interest due to its activity as a

selective norepinephrine reuptake inhibitor. This document provides a detailed protocol for the

synthesis and purification of (+)-Tomoxetine hydrochloride suitable for research purposes,

drawing from established chemical literature.

Overview of Synthetic Strategy
The presented synthesis of (+)-Tomoxetine, also known as (R)-(-)-N-methyl-3-(2-

methylphenoxy)-3-phenylpropylamine, is a multi-step process. A common and effective method

involves the coupling of a chiral amino alcohol with an aryl halide, followed by purification and

salt formation. The key starting material is the enantiomerically pure (R)-N-methyl-3-hydroxy-3-

phenylpropylamine.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and

purification of (+)-Tomoxetine.

Table 1: Reagents and Materials
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Reagent/Material Chemical Formula Molar Mass ( g/mol )

(3R)-N-methyl-3-hydroxy-3-

phenylpropylamine
C₁₀H₁₅NO 165.23

2-Iodotoluene C₇H₇I 218.04

Potassium Phosphate K₃PO₄ 212.27

Copper(I) Iodide CuI 190.45

Toluene C₇H₈ 92.14

Hydrochloric Acid (10% in

Ethyl Acetate)
HCl 36.46

Isopropanol C₃H₈O 60.10

Sodium Hydroxide NaOH 40.00

Dichloromethane CH₂Cl₂ 84.93

Ethyl Acetate C₄H₈O₂ 88.11

Table 2: Reaction Parameters and Expected Yields

Step Reaction
Key
Parameters

Time
(hours)

Yield (%) Purity (ee%)

1
Ullmann

Coupling

Reflux in

Toluene
24

~85-90

(crude oil)
>99

2

Salt

Formation &

Purification

HCl in Ethyl

Acetate,

Recrystallizati

on from

Isopropanol

5

(precipitation)

~83

(hydrochlorid

e salt)

>99
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This section details the step-by-step methodology for the synthesis and purification of (+)-
Tomoxetine hydrochloride.

Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-
phenylpropylamine (Ullmann Coupling)
This procedure outlines the coupling of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-

iodotoluene.[1][2]

Apparatus:

A 3-necked 100 ml glass reactor

Reflux condenser

Magnetic stirrer

Nitrogen inlet

Procedure:

Flush the reactor with nitrogen for 15 minutes.

Charge the reactor with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine

(>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%)

of copper(I) iodide.[1][2]

Add 60 ml of toluene to the mixture to create a suspension.

Stir the suspension for 5 minutes.

Add 12.8 ml (100 mmol) of 2-iodotoluene to the reaction mixture.

Heat the mixture to reflux and maintain for 24 hours.

After 24 hours, cool the reaction mixture to room temperature.

Filter the mixture and wash the solid residue with toluene.
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Combine the filtrate and washings.

Add 75 ml of water and stir for 10 minutes at room temperature.

Separate the aqueous phase and adjust the pH to 1-2 with 30% HCl.

Extract the aqueous phase with 60 ml of toluene.

To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.

Extract the basic aqueous phase with toluene.

Evaporate the organic phase under reduced pressure to yield an oil (approximately 25 g).[1]

Purification and Formation of (+)-Tomoxetine
Hydrochloride
This section details the conversion of the free base to its hydrochloride salt and subsequent

purification.[1][2]

Procedure:

Redissolve the oil obtained in the previous step in 80 ml of toluene.

Warm the solution to 80°C.

Add 36 g of a 10% HCl-ethyl acetate solution dropwise to the warmed solution. A white solid

will precipitate upon cooling.[1][2]

Allow the suspension to stand at room temperature for 5 hours.

Filter the suspension and dry the residue in a vacuum oven at approximately 50°C. This will

yield about 22 g (75.4 mmol, 83%) of Atomoxetine hydrochloride.[1]

Recrystallization
Procedure:

Place the obtained Atomoxetine hydrochloride salt in a 100 ml reaction vessel.
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Add 55 ml of isopropanol.

Heat the mixture to reflux until all solids are dissolved.

Allow the solution to cool slowly to room temperature, which should induce crystallization.

Further cool the mixture in an ice bath to maximize crystal formation.

Filter the crystals and wash with a small amount of cold isopropanol.

Dry the crystals under vacuum to obtain purified (+)-Tomoxetine hydrochloride.

Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the synthesis and purification process.
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Start Materials:
(3R)-N-methyl-3-hydroxy-3-phenylpropylamine

2-Iodotoluene, K₃PO₄, CuI, Toluene

Ullmann Coupling
(Reflux, 24h)

Aqueous Workup
(Filtration, H₂O, HCl, NaOH, Toluene Extraction)

Crude (+)-Tomoxetine Free Base (Oil)

Salt Formation
(Toluene, 10% HCl in Ethyl Acetate)

Precipitation & Filtration

Crude (+)-Tomoxetine HCl

Recrystallization
(Isopropanol)

Purified (+)-Tomoxetine HCl

Click to download full resolution via product page

Caption: Workflow for the synthesis of (+)-Tomoxetine HCl.
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Chiral Purity Analysis
The enantiomeric excess (ee) of the final product should be determined to confirm the

stereochemical integrity of the synthesis. High-Performance Liquid Chromatography (HPLC)

using a chiral stationary phase is the method of choice.

Table 3: Example HPLC Conditions for Chiral Separation

Parameter Condition

Column Chiralpak IC-3

Mobile Phase
n-hexane:isopropyl alcohol:diethyl amine

(950:50:1 v/v/v)

Flow Rate 1.0 mL/min

Detection UV at 215 nm

Note: These conditions are an example, and optimization may be required based on the

specific column and instrumentation used.[3]

Alternative Synthetic Approaches
For research purposes, it is valuable to be aware of alternative synthetic routes. A notable

alternative begins with (E)-3-(N-methylamino)-1-phenyl-2-propylene-1-ketone, which is then

subjected to reduction and subsequent etherification with o-fluorotoluene or o-chlorotoluene.[4]

Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, have

also been developed to produce enantiomerically pure intermediates.[5][6]

Conclusion
The protocol described provides a reliable method for the synthesis and purification of (+)-
Tomoxetine hydrochloride for research applications. Adherence to the detailed steps,

particularly the control of reaction conditions and purification procedures, is crucial for obtaining

a high yield of the desired enantiomer with high purity. The provided workflow diagrams and

quantitative data serve as a comprehensive guide for researchers undertaking this synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact
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